molecular formula C18H31N3O2 B6006550 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine

2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine

Cat. No. B6006550
M. Wt: 321.5 g/mol
InChI Key: FYENLSFZYXQJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine is a synthetic compound that has been widely used in scientific research. It is a morpholine derivative that has shown potential in various applications, including as a selective inhibitor of protein kinase C (PKC) and as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine involves its binding to the catalytic domain of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine, thereby inhibiting its activity. This results in the modulation of downstream signaling pathways and cellular processes that are regulated by 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine has various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects, as well as potential benefits in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine is its selectivity for 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine, which makes it a valuable tool for studying the role of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine in various cellular processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine, including:
1. Further investigation of its potential as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and other disorders.
2. Development of more efficient synthesis methods to improve its bioavailability and efficacy.
3. Study of its effects on other cellular processes and signaling pathways, beyond 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine.
4. Exploration of its potential as a tool for studying the role of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine in various physiological and pathological conditions.
5. Investigation of its potential as a drug delivery system for targeted drug delivery.
In conclusion, 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine is a synthetic compound that has shown potential in various scientific research applications, including as a selective inhibitor of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine and as a potential therapeutic agent for the treatment of cancer. Its future directions include further investigation of its potential as a therapeutic agent, development of more efficient synthesis methods, and exploration of its potential as a tool for studying the role of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid with 4-methylpentan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a dehydrating agent such as thionyl chloride to yield the final product.

Scientific Research Applications

2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine has been extensively studied for its potential in various scientific research applications. One of its most promising applications is as a selective inhibitor of 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine, a family of enzymes that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine inhibitors have been shown to have potential therapeutic benefits in the treatment of cancer, cardiovascular diseases, and other disorders.

properties

IUPAC Name

[2-(4-methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-5-9-21-13-17(15(4)19-21)18(22)20-10-11-23-16(12-20)8-6-7-14(2)3/h13-14,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENLSFZYXQJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCOC(C2)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone

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